

# Application Notes and Protocols: 4-(4-Aminophenyl)morpholin-3-one

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-(4-Aminophenyl)morpholin-3-one

Cat. No.: B139978

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Application Notes Overview and Primary Application

**4-(4-Aminophenyl)morpholin-3-one** (CAS No: 438056-69-0) is a high-purity pharmaceutical intermediate crucial for the synthesis of modern anticoagulant drugs.<sup>[1]</sup> It serves as a key building block, providing the central morpholinone-phenyl moiety for a class of orally active direct Factor Xa (FXa) inhibitors.<sup>[2][3]</sup> Its stability, purity, and predictable reactivity make it an indispensable compound in the large-scale manufacturing of these life-saving medications.<sup>[1][4]</sup>

The primary application of **4-(4-Aminophenyl)morpholin-3-one** is in the synthesis of Rivaroxaban (marketed as Xarelto).<sup>[1][2][5][6]</sup> Rivaroxaban is a widely prescribed anticoagulant used for the prevention and treatment of various thromboembolic diseases, including deep vein thrombosis (DVT), pulmonary embolism (PE), and stroke in patients with atrial fibrillation.<sup>[1][2]</sup> The intermediate is also a component of other Factor Xa inhibitors that have entered clinical and preclinical studies.<sup>[7]</sup>

It is important to distinguish this intermediate from structurally similar compounds used in the synthesis of other anticoagulants. For instance, the synthesis of Apixaban involves a different

key intermediate, namely 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one.[8][9][10]

## Mechanism of Action of Target Drug (Rivaroxaban)

Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade. It is the component where the intrinsic and extrinsic pathways converge to initiate the final common pathway of clot formation. Factor Xa is responsible for converting prothrombin (Factor II) into thrombin (Factor IIa). Thrombin then converts fibrinogen into fibrin, which polymerizes to form a stable blood clot.

Rivaroxaban, synthesized from **4-(4-Aminophenyl)morpholin-3-one**, acts as a direct, competitive inhibitor of Factor Xa. By binding to the active site of Factor Xa, it blocks the conversion of prothrombin to thrombin, thereby interrupting the coagulation cascade and preventing thrombus formation.

Diagram 1: Blood Coagulation Cascade



[Click to download full resolution via product page](#)

Caption: Inhibition of Factor Xa by Rivaroxaban blocks the blood coagulation cascade.

## Synthesis Protocols for 4-(4-Aminophenyl)morpholin-3-one

The most common and industrially viable method for preparing **4-(4-Aminophenyl)morpholin-3-one** is through the reduction of its nitro precursor, 4-(4-nitrophenyl)morpholin-3-one.[\[3\]](#)[\[11\]](#) [\[12\]](#) This reduction is typically achieved via catalytic hydrogenation.

## Summary of Synthesis Methods

| Precursor                        | Reagent/Catalyst                   | Solvent(s)            | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%)                | Purity (%)    | Reference |
|----------------------------------|------------------------------------|-----------------------|------------------|----------------|----------|--------------------------|---------------|-----------|
| 4-(4-Nitrophenyl)morpholin-3-one | Pd/C, Hydrogen                     | Tetrahydrofuran (THF) | 70               | 3              | 6.5      | 89                       | Not specified | [13]      |
| 4-(4-Nitrophenyl)morpholin-3-one | Pd/C, Hydrogen                     | Aqueous Acetic Acid   | 20-30            | 1-5            | ~2       | >92 (of nitro precursor) | Not specified | [11]      |
| 4-(4-Nitrophenyl)morpholin-3-one | Pd/C (5%), Hydrogen                | Ethanol               | 80               | 5              | 1        | 70 (of nitro precursor)  | Not specified | [14]      |
| 4-(4-Nitrophenyl)morpholin-3-one | Pd/C, Hydrogen                     | Ethanol               | 60               | ~4             | 3        | 97.8                     | Not specified | [15]      |
| 4-(4-Nitrophenyl)morpholin-3-one | Pd/C (5%), Hydrogen                | Water                 | 90               | 8              | 1.5-2    | 94                       | Not specified | [12]      |
| 4-(4-Nitrophenyl)morpholin-3-one | Ferric Chloride, Hydrazine Hydrate | Ethanol               | Reflux           | Atmospheric    | >1       | Not specified            | Not specified | [5][6]    |

Diagram 2: Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the target intermediate.

## Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is a representative example based on common procedures.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

### Materials:

- 4-(4-Nitrophenyl)morpholin-3-one (1 equivalent)
- Palladium on activated carbon (5% Pd/C, ~5-10% by weight of substrate)
- Solvent (e.g., Ethanol, Tetrahydrofuran, or Water)
- Hydrogen (H<sub>2</sub>) gas
- Pressurized reaction vessel (e.g., Parr hydrogenator)
- Filtration apparatus (e.g., Celite or Hyflow bed)

### Procedure:

- Vessel Preparation: Charge a suitable pressure-resistant reactor with 4-(4-nitrophenyl)morpholin-3-one and the chosen solvent (e.g., 60 g of the nitro compound in 480 g of ethanol).[\[14\]](#)
- Catalyst Addition: Add the 5% Pd/C catalyst to the suspension.

- Inerting: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) before introducing hydrogen gas.
- Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-8 bar) and heat the mixture to the target temperature (e.g., 80-90°C) with vigorous stirring.[12][14]
- Monitoring: Monitor the reaction progress by tracking hydrogen uptake or by using an appropriate analytical technique (e.g., HPLC, TLC) until the starting material is fully consumed (typically 1-6 hours).[12][13]
- Cooling and Depressurization: Once the reaction is complete, cool the mixture to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel again with an inert gas.
- Catalyst Removal: Filter the reaction mixture through a pad of Celite or a similar filter aid to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent.[13]
- Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting solid is **4-(4-aminophenyl)morpholin-3-one**.[14][15]
- Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to achieve high purity.[11][15]

## Application in Rivaroxaban Synthesis

**4-(4-Aminophenyl)morpholin-3-one** serves as the nucleophilic amine in the construction of the oxazolidinone core of Rivaroxaban. The synthesis generally proceeds through reaction with an epoxide, followed by cyclization and acylation.

## Summary of Rivaroxaban Synthesis Step

| Reactant 1                                                                    | Reactant 2                 | Reagent(s)           | Solvent(s)                           | Yield (%)            | Reference |
|-------------------------------------------------------------------------------|----------------------------|----------------------|--------------------------------------|----------------------|-----------|
| 4-(4-Aminophenyl)morpholin-3-one                                              | (S)-N-Glycidyl phthalimide | Not specified        | Ethanol                              | 92 (of intermediate) | [16]      |
| 4-(4-Aminophenyl)morpholin-3-one                                              | Ethyl chloroformate        | $K_2CO_3$            | Toluene, Water                       | 96 (of carbamate)    | [17]      |
| 4-(4-Aminophenyl)morpholin-3-one                                              | Benzyl chloroformate       | $Na_2CO_3$ or $NaOH$ | Dichloromethane or Chloroform, Water | 100 (of carbamate)   | [17]      |
| (S)-4-(4-(5-(Aminomethyl)-5-Chlorothiophene-2-carbonyl)phenyl)morpholin-3-one |                            | Triethylamine (TEA)  | Dichloromethane                      | 92 (of Rivaroxaban)  | [18]      |

Diagram 3: Rivaroxaban Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Key steps in the synthesis of Rivaroxaban from the intermediate.

# Detailed Experimental Protocol: Synthesis of Rivaroxaban Precursor

This protocol describes the acylation of the key amine intermediate, a crucial step towards the final drug molecule.[\[18\]](#)

## Materials:

- (S)-4-(4-(Aminomethyl)-2-oxooxazolidin-3-yl) phenyl morpholin-3-one (1 equivalent)
- 5-Chlorothiophene-2-carboxylic acid (1 equivalent)
- Thionyl chloride ( $\text{SOCl}_2$ )
- Triethylamine (TEA)
- Anhydrous Dichloromethane (DCM)

## Procedure:

- Acid Chloride Formation: In a reaction vessel, treat 5-chlorothiophene-2-carboxylic acid with an excess of thionyl chloride and heat at reflux for approximately 2 hours to form the corresponding acid chloride. Remove the excess thionyl chloride by evaporation under vacuum.
- Amidation Reaction: Dissolve the crude acid chloride in anhydrous dichloromethane.
- In a separate vessel, prepare a mixture of (S)-4-(4-(aminomethyl)-2-oxooxazolidin-3-yl) phenyl morpholin-3-one and triethylamine in anhydrous dichloromethane.
- Addition: Cool the amine mixture to 0°C and add the acid chloride solution dropwise.
- Reaction: After the addition is complete, stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
- Isolation: Filter the reaction mixture to collect the precipitated solid. Wash the filter cake thoroughly with dichloromethane.

- Drying: Dry the solid product under reduced pressure to yield Rivaroxaban. A typical yield for this final step is around 92%.[\[18\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-(4-Aminophenyl)morpholin-3-one Manufacturer, Exporter [vandvpharma.com]
- 2. tdcommons.org [tdcommons.org]
- 3. "A Process For Production Of 4 (4 Aminophenyl) 3 Morphinone" [quickcompany.in]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 12. EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 13. patents.justia.com [patents.justia.com]
- 14. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]
- 15. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 16. Method for synthesizing rivaroxaban process impurity - Eureka | Patsnap [eureka.patsnap.com]

- 17. CN102786516A - Method for synthesizing rivaroxaban - Google Patents  
[patents.google.com]
- 18. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols: 4-(4-Aminophenyl)morpholin-3-one]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b139978#4-4-aminophenyl-morpholin-3-one-as-a-pharmaceutical-intermediate>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)